molecular formula C10H18N4 B1463469 4-(4-isopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride CAS No. 1249273-72-0

4-(4-isopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride

Cat. No. B1463469
M. Wt: 194.28 g/mol
InChI Key: SWGWCGKFUYIGHB-UHFFFAOYSA-N
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Description

4-(4-isopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride , also known by its chemical formula C~11~H~18~N~4~•2HCl , is a synthetic compound. It belongs to the class of triazole derivatives and contains a piperidine ring. The compound is typically found as a white or off-white solid.



Synthesis Analysis

The synthesis of this compound involves the reaction of 4-isopropyl-4H-1,2,4-triazole with piperidine in the presence of hydrochloric acid. The dihydrochloride salt is formed during this process. The synthetic route may vary depending on the specific research or application.



Molecular Structure Analysis

The molecular structure of 4-(4-isopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride consists of the following components:



  • A piperidine ring (a six-membered heterocyclic ring containing one nitrogen atom).

  • A triazole ring (a five-membered heterocyclic ring containing three nitrogen atoms).

  • Two hydrochloride ions (HCl), which stabilize the compound in its salt form.



Chemical Reactions Analysis

The compound may participate in various chemical reactions, including:



  • Basic hydrolysis : The piperidine ring can undergo hydrolysis under basic conditions.

  • Acid-catalyzed reactions : The triazole ring may react with acids to form derivatives.

  • Substitution reactions : The isopropyl group can be substituted by other functional groups.



Physical And Chemical Properties Analysis


  • Melting Point : The compound typically melts at a specific temperature (please refer to relevant literature).

  • Solubility : It is soluble in water due to its hydrochloride salt form.

  • Stability : The compound is stable under normal storage conditions.


Safety And Hazards


  • Toxicity : As with any chemical compound, caution should be exercised. Consult safety data sheets (SDS) for specific toxicity information.

  • Handling : Proper laboratory practices should be followed when handling this compound.

  • Storage : Store in a cool, dry place away from direct sunlight.


Future Directions

Research on 4-(4-isopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride could explore the following areas:



  • Biological Activity : Investigate its potential as a drug candidate or probe for specific biological targets.

  • Derivatives : Synthesize derivatives with modified substituents for enhanced properties.

  • Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.


Please note that the information provided here is based on available literature, and further research may yield additional insights. Always consult relevant scientific sources for the most up-to-date and accurate details12345.


properties

IUPAC Name

4-(4-propan-2-yl-1,2,4-triazol-3-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4/c1-8(2)14-7-12-13-10(14)9-3-5-11-6-4-9/h7-9,11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGWCGKFUYIGHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NN=C1C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-isopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride

CAS RN

1305712-06-4
Record name 4-(4-Isopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-isopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
Reactant of Route 2
4-(4-isopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
Reactant of Route 3
4-(4-isopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
Reactant of Route 4
4-(4-isopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
Reactant of Route 5
4-(4-isopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
Reactant of Route 6
4-(4-isopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride

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